Evidence #1: 18-Fold Greater Dopamine Transporter (DAT) Inhibition Potency vs. 5-Propyl-2-chloropyridine
5-Butyl-2-chloropyridine inhibits dopamine (DA) uptake in rat brain synaptosomal preparations with an IC₅₀ of 900 nM [1]. In contrast, the 5-propyl homolog exhibits an IC₅₀ of 16,500 nM in the same assay system (rat striatal synaptosomes) [2]. The 18.3-fold difference in potency demonstrates that extending the 5-alkyl chain from propyl to butyl dramatically enhances DAT inhibition.
| Evidence Dimension | Inhibition of [³H]dopamine uptake at dopamine transporter |
|---|---|
| Target Compound Data | IC₅₀ = 900 nM |
| Comparator Or Baseline | 5-Propyl-2-chloropyridine: IC₅₀ = 16,500 nM |
| Quantified Difference | 18.3-fold greater potency |
| Conditions | Rat striatal synaptosomal preparation |
Why This Matters
For researchers developing DAT-targeted probes or therapeutics, the butyl homolog provides substantially greater potency, reducing the compound quantity required for assays and enabling lower dosing in vivo.
- [1] EcoDrugPlus. Compound ID 2126094: In vitro inhibition of dopamine (DA) uptake in synaptosomal preparation of rat brain. IC50 = 900.0 nM. View Source
- [2] BindingDB. BDBM50292446: Inhibition of dopamine transporter-mediated [³H]dopamine uptake in Wistar rat striatal synaptosomes. IC50 = 16,500 nM. View Source
